sBADA TFA

Solubility Hydrophilicity Bacterial Imaging

Researchers needing quantitative, live-cell peptidoglycan (PG) synthesis mapping face solubility and thermostability issues with non-sulfonated BODIPY probes. sBADA TFA solves this with a sulfonate group that enhances aqueous compatibility and probe stability for reproducible, high-contrast imaging. • Enables precise multicolor pulse-chase PG labeling (λex/λem 490/510 nm) in Gram-positive species like S. pneumoniae. • Reduces organic solvent use in antimicrobial phenotypic screens, providing a direct readout of PG synthesis inhibition. • Compatible with standard GFP filter sets, ensuring broad microscopy platform accessibility.

Molecular Formula C19H21BF5N4NaO8S
Molecular Weight 594.3 g/mol
Cat. No. B15139613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesBADA TFA
Molecular FormulaC19H21BF5N4NaO8S
Molecular Weight594.3 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NCC(C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+]
InChIInChI=1S/C17H21BF2N4O6S.C2HF3O2.Na/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27;3-2(4,5)1(6)7;/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30);(H,6,7);/q;;+1/p-1/t12-;;/m1../s1
InChIKeyCDWMQIYWYNKBIM-CURYUGHLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sBADA TFA: Core Properties & Specifications


sBADA TFA is a green fluorescent dye and a sulfonated derivative of BODIPY-FL 3-amino-D-alanine . It is a member of the fluorescent D-amino acid (FDAA) class of probes, which are covalently incorporated into the peptidoglycan (PG) cell walls of live bacteria at sites of active synthesis [1]. The compound exhibits excitation/emission maxima at approximately 490/510 nm and is supplied as the trifluoroacetate (TFA) salt, which is a common counterion formulation for improving solubility and handling of peptide-like molecules .

Probe Class Sulfonated fluorescent D-amino acid (FDAA)
Key Feature Sulfonate group enhances aqueous solubility
Optical Channel Standard GFP/FITC filter sets (∼490/510 nm)
Formulation TFA salt for improved handling

sBADA TFA: Generic Substitution Limitations


Direct substitution of sBADA TFA with other green-emitting FDAAs or non-sulfonated BODIPY derivatives is not equivalent. The defining structural feature of sBADA TFA—the sulfonate group on the BODIPY core—is explicitly described as enhancing hydrophilicity and thermostability compared to its non-sulfonated precursor, BADA . This modification directly impacts aqueous solubility and probe performance in live-cell bacterial labeling experiments, where non-sulfonated analogs may exhibit different solubility profiles, altered cellular permeability, or increased non-specific binding, thus compromising the quantitative reproducibility and signal-to-noise ratio required for rigorous PG synthesis studies [1].

sBADA TFA
Non-sulfonated BODIPY / other green FDAAs
Aqueous Solubility
Enhanced by sulfonate group
May require organic co-solvents, potentially perturbing bacterial physiology
Spectral Compatibility
GFP/FITC (∼490/510 nm)
NADA-green: ∼450/555 nm; needs different filter sets
Labeling Reproducibility
Validated in quantitative PG synthesis assays
Non-specific binding or altered permeability may compromise signal-to-noise

sBADA TFA: Peptidoglycan Labeling Benchmarks


Sulfonation-Enhanced Aqueous Solubility

sBADA TFA is synthesized by sulfonation of the BODIPY-FL 3-amino-D-alanine core (BADA), a modification reported by multiple vendors to increase hydrophilicity and aqueous solubility for biological applications . While the parent BODIPY-FL scaffold exhibits limited water solubility (often described as 'limited' or requiring primarily organic solvents like DMF or DMSO) , the sulfonated sBADA TFA is formulated to have enhanced solubility in aqueous buffers . This property facilitates the preparation of working solutions for live-cell bacterial labeling without the need for high concentrations of organic co-solvents that could perturb bacterial physiology or induce stress responses [1].

Sulfonation-enhanced solubility
Class-level inference
Sulfonation of BODIPY core reportedly enhances hydrophilicity and aqueous solubility compared to parent BADA.
May reduce need for organic co-solvents in live-cell labeling.
Vendor datasheet assessments; experimental validation recommended.
Solubility Hydrophilicity Bacterial Imaging

GFP/FITC Filter Set Compatibility

sBADA TFA has well-defined spectral properties with an excitation maximum (λex) at 490 nm and an emission maximum (λem) at 510 nm . This places it squarely within the spectral window of standard GFP and FITC filter sets, which are ubiquitously available on fluorescence microscopes and imaging platforms [1]. In contrast, other green-emitting FDAAs, such as NADA-green, have different spectral profiles (e.g., λex/λem ~450/555 nm), requiring distinct and sometimes less common filter configurations for optimal detection . This precise spectral definition ensures that sBADA TFA can be seamlessly integrated into existing multicolor imaging workflows without the need for specialized equipment modifications [2].

GFP/FITC filter compatibility
Reported
sBADA TFA: λex/λem ∼490/510 nm
NADA-green: λex/λem ∼450/555 nm
Excitation difference: 40 nm; emission difference: 45 nm
Matches standard GFP channels; avoids specialized filter investment.
Vendor-reported spectral data; verify on local microscope.
Fluorescence Microscopy Spectral Properties

Pulse-Chase PG Synthesis in S. pneumoniae

sBADA TFA's utility in quantitative peptidoglycan synthesis analysis is demonstrated in a published study using Streptococcus pneumoniae [1]. The study employed a pulse-chase labeling protocol where cells were first pulsed with sBADA (green) and then chased with RADA (red) to visualize sites of active PG synthesis. Quantitative image analysis of over 400 sBADA-labeled bands per condition revealed that depletion of mevalonate operons eliminated septal PG synthesis, as evidenced by a near-complete absence of narrow sBADA bands, and slowed peripheral PG synthesis, as indicated by a decrease in total sBADA intensity per cell [1]. This demonstrates the probe's capacity to generate quantifiable, high-resolution spatial and temporal data on bacterial cell wall dynamics.

Pulse-chase PG synthesis (S. pneumoniae)
Supporting evidence
Quantified >400 sBADA bands per condition; total intensity per cell decreased upon mevalonate operon depletion.
Supports high-confidence quantitative PG synthesis analysis.
S. pneumoniae, 15-min pulse labeling; Dewachter et al. 2022.
Peptidoglycan Synthesis Pulse-Chase Labeling Bacterial Cell Division

sBADA TFA Key Applications


Spatiotemporal Mapping of PG Synthesis in Live Bacteria

Researchers seeking to quantitatively map the spatial and temporal dynamics of peptidoglycan (PG) synthesis in live bacterial cells, particularly Gram-positive species like Streptococcus pneumoniae, should utilize sBADA TFA. Its defined spectral properties (λex/λem 490/510 nm) allow for precise multicolor imaging when combined with red-emitting probes (e.g., RADA) in pulse-chase experiments to distinguish between old and newly synthesized PG [1]. This enables the quantification of PG insertion rates at specific subcellular locations, such as the septum or lateral wall, with high statistical confidence (>400 bands analyzed per condition) [1].

Phenotypic Screening for Cell Wall Inhibitors

In antimicrobial drug discovery, sBADA TFA is a superior reagent for medium- to high-throughput phenotypic screens designed to identify compounds that inhibit PG synthesis. The probe's enhanced aqueous compatibility reduces the need for organic solvents that can confound growth-based assays. By quantifying sBADA TFA incorporation via fluorescence microscopy or plate readers, researchers can rapidly assess the impact of chemical libraries on the rate and spatial pattern of new PG insertion, providing a direct and quantitative readout of target engagement distinct from simple growth inhibition assays [1].

Cell Division & Morphology Under Genetic Perturbation

For studies involving genetic knockouts, knockdowns, or inducible depletion systems (e.g., CRISPRi) affecting cell division machinery, sBADA TFA provides a critical tool for assessing downstream morphological consequences. As demonstrated with mevalonate operon depletion in S. pneumoniae, quantitative analysis of sBADA TFA labeling can reveal specific defects in septal versus peripheral PG synthesis, offering mechanistic insights into how genetic perturbations disrupt cell division and lead to aberrant morphologies like filamentation [1]. The probe's compatibility with standard GFP filter sets ensures broad accessibility across microscopy platforms .

Application
Selection Property
Validation Focus
Spatiotemporal PG synthesis mapping
Spectral compatibility with GFP/FITC channels
Multicolor pulse-chase imaging with red probe (e.g., RADA)
Phenotypic screening for cell wall inhibitors
Aqueous compatibility reduces organic solvent artifacts
Fluorescence-based quantitation of PG insertion rate
Cell division & morphology under genetic perturbation
Compatibility with standard microscopy platforms
Discrimination of septal vs peripheral PG synthesis defects

Technical Documentation Hub

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36 linked technical documents
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